molecular formula C21H17ClO6 B3514123 methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3514123
M. Wt: 400.8 g/mol
InChI Key: BTUUFFFCLPDDTA-UHFFFAOYSA-N
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Description

Methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4-methyl substituent on the coumarin core, a methyl acetate group at position 3, and a 2-(4-chlorophenyl)-2-oxoethoxy moiety at position 7. Coumarins are widely studied for their biological activities, including enzyme inhibition, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

methyl 2-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUFFFCLPDDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with other coumarin derivatives but differs in substituent patterns:

Compound Name Key Substituents (Positions) Core Structure
Target Compound 4-methyl, 3-(methoxycarbonyl)methyl, 7-[2-(4-chlorophenyl)-2-oxoethoxy] 2H-chromen-2-one
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) 3-(4-methoxyphenyl), 7-[2-(4-chlorophenyl)-2-oxoethoxy] 4H-chromen-4-one
EMAC10163g 4,8-dimethyl, 7-[2-([1,10-biphenyl]-4-yl)-2-oxoethoxy], 3-(methoxycarbonyl)methyl 2H-chromen-2-one
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 7-amide (2-chloro-2-phenylacetyl), 4-methyl 2H-chromen-2-one

Key Observations :

  • The 4-methyl group is conserved in several analogs (e.g., EMAC10163g, compound) and likely contributes to steric effects or crystallinity.
  • The 7-position substituent varies significantly, with 4-chlorophenyl (target), biphenyl (EMAC10163g), and amide ( compound) groups, altering electronic and steric profiles .

Key Observations :

  • Pd-catalyzed methods () offer high efficiency but require specialized conditions (high CO pressure).
  • Base-mediated reactions (K₂CO₃) are simpler and scalable, as seen in and .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Inferred) Spectral Data (¹H/¹³C NMR)
Target Compound Not reported Moderate (ester group) Not reported
EMAC10163g () 168–169 Low (biphenyl group) Not reported
EMAC10163h () 188–190 Low (2,4-difluorophenyl) Not reported
4a () Not reported Moderate (methoxyphenyl) ¹H/¹³C NMR, HRMS

Key Observations :

  • Chlorine and fluorine substituents (e.g., EMAC10163h) increase melting points due to enhanced intermolecular interactions.
  • Ester groups (target compound) improve solubility compared to aromatic substituents (e.g., biphenyl in EMAC10163g) .

Key Observations :

  • The 7-substituent’s electronic nature (e.g., 4-chlorophenyl vs. amide) critically influences target selectivity.
  • Ester groups (target compound) may enhance metabolic stability compared to amides ( compound) .

Q & A

Q. What are the established synthetic routes for methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized coumarin intermediates. A common approach includes:
  • Step 1 : Preparation of 7-hydroxy-4-methylcoumarin via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
  • Step 2 : Etherification at the 7-hydroxy position using 2-(4-chlorophenyl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 4-chlorophenyl oxoethoxy group.
  • Step 3 : Acetylation at the 3-position using methyl chloroacetate under nucleophilic substitution conditions .
    Critical Parameters :
  • Temperature control during etherification (60–80°C) to avoid side reactions.
  • Solvent choice (e.g., DMF for polar aprotic conditions) to enhance reactivity.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from by-products.

Q. How is X-ray crystallography applied to confirm the structural configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. Key steps include:
  • Crystal Growth : Slow evaporation of a saturated solution in acetone/hexane to obtain high-quality crystals.
  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018 software for structure solution, employing full-matrix least-squares refinement. Hydrogen atoms are positioned geometrically and refined isotropically .
  • Validation : PLATON or ADSYN tools to check for voids, twinning, and structural plausibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in experimental design. Strategies include:
  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity with consistent cell lines like HepG2 or MCF-7).
  • Control Comparisons : Include structurally similar coumarins (e.g., ethyl 2-(7-diethylamino-4-methyl-2-oxochromen-3-yl)acetate) to benchmark activity .
  • Meta-Analysis : Use software like RevMan to aggregate data across studies, adjusting for variables like solvent (DMSO vs. ethanol) or concentration ranges.

Q. What computational methods predict the reactivity and binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-311G(d,p) basis set .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or topoisomerase II). The 4-chlorophenyl group often shows π-π stacking with aromatic residues .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions.

Q. What advanced purification techniques mitigate challenges with by-products during synthesis?

  • Methodological Answer :
  • HPLC-Purification : Utilize a C18 column with acetonitrile/water (70:30) mobile phase to separate ester hydrolysis by-products.
  • Recrystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane vs. methanol/water) to improve crystal purity.
  • TLC Monitoring : Use iodine staining or UV visualization to track reaction progress and identify by-products early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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